Product packaging for Furo[2,3-f][1,3]benzoxazole(Cat. No.:CAS No. 20419-35-6)

Furo[2,3-f][1,3]benzoxazole

Cat. No.: B13967944
CAS No.: 20419-35-6
M. Wt: 159.14 g/mol
InChI Key: JOQBMYSWQKYBBH-UHFFFAOYSA-N
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Description

Furo[2,3-f][1,3]benzoxazole is a complex, polycyclic heteroaromatic compound that features a benzoxazole core fused with a furan ring. This structure is of significant interest in synthetic and medicinal chemistry research due to its potential as a privileged scaffold for developing biologically active molecules . Benzoxazole derivatives are recognized for their diverse pharmacological profiles, which include documented antimicrobial , antifungal , and anticancer activities . The furo-fused analog may serve as a key intermediate or final target in the synthesis of novel compounds for biological evaluation. Its rigid, planar structure makes it a potential candidate for inclusion in materials science research, for instance, in the development of fluorescent probes or optical brighteners, given the known properties of other benzoxazole-based structures . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest on the synthesis and applications of fused benzoxazole systems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B13967944 Furo[2,3-f][1,3]benzoxazole CAS No. 20419-35-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20419-35-6

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[2,3-f][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-11-8-4-7-9(3-6(1)8)12-5-10-7/h1-5H

InChI Key

JOQBMYSWQKYBBH-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=C(C=C21)OC=N3

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 F 1 2 Benzoxazole and Analogous Fused Systems

Cyclocondensation and Annulation Strategies

Cyclocondensation and annulation reactions are fundamental strategies for the construction of the furo[2,3-f] nih.govrsc.orgbenzoxazole (B165842) core and related fused systems. These methods involve the formation of two new rings in a single or sequential process, leading to the rapid assembly of complex polycyclic structures.

Annulation, the process of building a new ring onto a pre-existing one, is a powerful tool in heterocyclic synthesis. chim.it Bicyclization reactions, a subset of annulation, are particularly efficient for creating polycyclic systems by forming two rings in one step. chim.it These strategies offer high bond-forming efficiency and lead to significant increases in molecular complexity. chim.it

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of diverse heterocyclic scaffolds, including those related to furo[2,3-f] nih.govrsc.orgbenzoxazole. nih.govresearchgate.netrsc.org MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product that incorporates most or all of the atoms of the reactants. rsc.orgrsc.org This strategy is advantageous due to its operational simplicity, high efficiency, and the ability to generate structural diversity. nih.govbeilstein-journals.org

A notable example is the synthesis of 2-substituted benzoxazoles through a one-pot multicomponent coupling of catechols, benzyl (B1604629) alcohols or benzyl methyl ethers, and ammonium (B1175870) acetate (B1210297), using an iron(III) catalyst. nih.gov This method demonstrates good to excellent yields and tolerates a variety of functional groups. nih.gov Similarly, an Fe(III)-salen complex has been used to catalyze the one-pot synthesis of benzoxazole derivatives from catechols, aldehydes, and ammonium acetate in ethanol, a green solvent. nih.gov

The power of MCRs is further exemplified in the synthesis of complex fused systems. For instance, a multicomponent reaction involving ethylenediamine, cinnamaldehydes, and 1,3-dicarbonyl compounds has been used to construct tetra-substituted hexahydroimidazo[1,2-a]pyridine ring systems. rsc.org Another example is the synthesis of furo[3,4-b]chromene derivatives through a one-pot reaction of substituted aldehydes, dimedone, and tetronic acid. rsc.org

The following table summarizes selected one-pot multicomponent reactions for the synthesis of benzoxazole and related heterocyclic systems.

ReactantsCatalyst/ConditionsProductReference(s)
Catechols, Benzyl Alcohols/Ethers, Ammonium AcetateFe(NO₃)₃·9H₂O, DDQ, DCE2-Substituted Benzoxazoles nih.gov
Catechols, Aldehydes, Ammonium AcetateFe(III)-Salen Complex, EtOH2-Substituted Benzoxazoles nih.gov
Ethylenediamine, Cinnamaldehydes, 1,3-DicarbonylsNot specifiedTetrahydroimidazo[1,2-a]pyridines rsc.org
Substituted Aldehydes, Dimedone, Tetronic AcidY₂O₃/HAp, EtOHFuro[3,4-b]chromenes rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a pivotal role in the synthesis of furo[2,3-f] nih.govrsc.orgbenzoxazole and its analogs, offering efficient and selective methods for ring formation. nih.gov Palladium and copper are the most extensively used metals in these transformations.

Palladium-Catalyzed Cyclizations (e.g., Heck-type reactions)

Palladium-catalyzed reactions are versatile tools for constructing heterocyclic systems. chim.it These reactions often proceed through catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination. vu.nl Palladium-catalyzed cascade reactions, in particular, allow for the synthesis of complex molecules in a single operation. vu.nl

A novel seven-membered lactam formation, leading to furo[2,3,4-jk] researchgate.netbenzazepin-4(3H)-ones, has been achieved through an intramolecular Heck coupling reaction of 4-bromo-(E)-3-[(2-alkylvinyl)carbonylamino]benzo[b]furans. nih.govrsc.org This method has been utilized to prepare a series of tricyclic benzo[b]furans. nih.govrsc.orgpsu.edu Furthermore, palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has been developed to synthesize various benzoheterocycles. nih.gov This process involves a unique trans-1,2-palladium migration between sp² carbons. nih.gov

Asymmetric dearomative cyclization catalyzed by palladium has also emerged as a powerful strategy for the synthesis of enantioenriched, structurally complex natural products. rsc.org This approach allows for the construction of sterically demanding quaternary stereocenters. rsc.org For instance, palladium-catalyzed enantioselective cyclization of ortho-alkynyl anilines has been used to create indole-based axially chiral biphenyls. mdpi.com

Copper-Catalyzed Methodologies

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of benzoxazoles and related fused systems. ijpbs.com These methods often involve C-H functionalization, C-O, or C-N bond formation.

An efficient synthesis of functionalized benzoxazoles has been reported via a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation, using air as the terminal oxidant. nih.gov This protocol demonstrates high functional group tolerance. nih.gov Another copper-catalyzed method involves the hydroamination of alkynones with 2-aminophenols, followed by intramolecular cyclization to yield a variety of functionalized benzoxazole derivatives. rsc.org

Copper-catalyzed cyclization of ortho-haloanilides is a general method for the formation of both benzoxazoles and benzothiazoles. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, and the reaction rate follows the order I > Br > Cl for the ortho-halo substituent, suggesting that oxidative addition is the rate-determining step. organic-chemistry.orgresearchgate.net

The following table provides examples of copper-catalyzed reactions for benzoxazole synthesis.

ReactantsCatalyst/ConditionsProductReference(s)
Schiff basesCu(II), Dichlorobenzene, AirFunctionalized Benzoxazoles nih.gov
Alkynones, 2-AminophenolsCopper catalystFunctionalized Benzoxazoles rsc.org
o-HaloanilidesCuI, 1,10-phenanthrolineBenzoxazoles/Benzothiazoles organic-chemistry.orgresearchgate.net

Metal-Free Synthetic Protocols

While transition metal-catalyzed methods are powerful, the development of metal-free synthetic protocols is of great interest due to concerns about metal toxicity and cost. bohrium.com Several metal-free approaches for the synthesis of benzoxazoles have been reported.

One such method involves the amination of benzoxazoles using 2,2,6,6-tetramethylpiperidine-N-oxoammonium tetrafluoroborate (B81430) (TEMPO⁺BF₄⁻) as an organic oxidant. bohrium.com This protocol is highly efficient for the direct amination of nonactivated benzoxazoles with secondary amines. bohrium.com Another metal-free approach utilizes PCl₃ to mediate the C(2)-functionalization of benzoxazoles with amides and esters. sioc-journal.cn This method is notable for its simple conditions and low cost. sioc-journal.cn

Furthermore, a Tf₂O-promoted electrophilic activation of tertiary amides allows for the synthesis of 2-substituted benzoxazoles under metal-free conditions. mdpi.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgnih.gov This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. rsc.orgnih.gov

In the context of benzoxazole synthesis, a green approach has been developed using a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) as a recyclable catalyst. nih.gov This method allows for the condensation of 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation. nih.gov The use of water as a solvent is another key aspect of green synthesis. For example, a simple and efficient method for synthesizing benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes uses samarium triflate as a reusable catalyst in an aqueous medium. organic-chemistry.org

Continuous flow (CF) chemistry offers significant advantages over traditional batch processes in terms of safety, efficiency, and environmental impact. rsc.org A life cycle assessment (LCA) comparing batch and continuous-flow syntheses of 2-aryl benzoxazoles demonstrated the superiority of the CF technology, with significant reductions in carbon emissions, energy consumption, and solvent load. rsc.org

The following table highlights some green chemistry approaches in the synthesis of benzoxazoles.

Green AspectReactantsCatalyst/ConditionsProductReference(s)
Recyclable Catalyst, Solvent-Free2-Aminophenols, AldehydesLAIL@MNP, UltrasoundBenzoxazoles nih.gov
Aqueous Medium, Reusable Catalysto-Amino(thio)phenols, AldehydesSamarium triflate, WaterBenzoxazoles/Benzothiazoles organic-chemistry.org
Continuous FlowNot specifiedOxygen-flow chemistry2-Aryl Benzoxazoles rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including benzoxazoles. researchgate.netbenthamdirect.com This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. benthamdirect.comoup.com The direct coupling of microwave energy with the molecules in the reaction mixture allows for efficient and uniform heating, which can accelerate reaction rates and promote cleaner reactions. researchgate.netbenthamdirect.com

The synthesis of benzoxazole derivatives under microwave irradiation typically involves the condensation of o-aminophenols with various partners such as aldehydes, carboxylic acids, or nitriles. researchgate.netbenthamdirect.com For instance, the microwave-assisted reaction of 2-aminophenol (B121084) with aromatic aldehydes has been widely employed to produce 2-substituted benzoxazoles. researchgate.net In some cases, catalysts are used to facilitate these transformations. A notable example is the use of a deep eutectic solvent (DES) composed of choline (B1196258) chloride and oxalic acid as a catalyst for the synthesis of 2-arylbenzoxazoles from 2-aminophenols and benzaldehydes under solvent-free microwave irradiation. mdpi.com This method offers good to excellent yields and the advantage of a recoverable and reusable catalyst. mdpi.com

Another approach involves the use of Lawesson's reagent as a promoter in the solvent-free microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol. organic-chemistry.org This method is applicable to a range of aromatic, heteroaromatic, and aliphatic carboxylic acids, providing good yields. organic-chemistry.org Furthermore, microwave irradiation has been successfully applied to the one-pot synthesis of benzoxazole libraries, for example, through the phenyliodine bis(trifluoroacetate) (PIFA) promoted cyclocondensation of 2-aminophenols with aldehydes. researchgate.net

The application of microwave technology extends to the synthesis of more complex fused systems. For example, 2-amino-4-oxo-derivatives of s-triazino[2,1-b] researchgate.netrsc.orgbenzoxazoles have been synthesized via the carbonylation of 2-benzoxazolylguanidines with phenyl isocyanate under microwave irradiation. thieme-connect.com

Table 1: Examples of Microwave-Assisted Synthesis of Benzoxazole Derivatives

Starting MaterialsReagents/CatalystProductReaction TimeYield (%)Reference
2-Aminophenol, Aromatic Aldehydes[CholineCl][Oxalic Acid]2-ArylbenzoxazolesShortGood to Excellent mdpi.com
2-Aminophenol, Carboxylic AcidsLawesson's Reagent2-Substituted BenzoxazolesNot SpecifiedGood organic-chemistry.org
2-Aminophenols, AldehydesPIFABenzoxazole LibrariesNot SpecifiedGood to Excellent researchgate.net
2-Benzoxazolylguanidines, Phenyl IsocyanateNones-Triazino[2,1-b] researchgate.netrsc.orgbenzoxazoles15 minutesNot Specified thieme-connect.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, provides another green and efficient alternative to conventional synthetic methods. researchgate.netias.ac.in The application of ultrasonic irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through the process of acoustic cavitation. tandfonline.com This methodology has been successfully employed in the synthesis of various heterocyclic compounds, including benzoxazoles. researchgate.netias.ac.in

A notable application of this technique is the synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes using Indion 190 resin as a heterogeneous and reusable catalyst under ultrasonic irradiation. researchgate.netias.ac.in This method is advantageous due to its mild conditions, use of an environmentally friendly solvent, and good tolerance to a variety of functional groups on the aldehyde. researchgate.netias.ac.in The catalyst can be recovered and reused multiple times without a significant loss in its activity. researchgate.netias.ac.in

While the direct synthesis of Furo[2,3-f] researchgate.netrsc.orgbenzoxazole using ultrasound has not been extensively reported, the successful application of sonochemistry in the synthesis of the core benzoxazole structure and other fused heterocycles suggests its potential for the construction of more complex systems. tandfonline.comacs.orgnih.gov For instance, ultrasound has been used to promote the synthesis of isoxazolines and other five-membered heterocycles. nih.gov The use of ultrasound often leads to shorter reaction times and higher yields compared to silent reactions. nih.gov

Table 2: Ultrasound-Assisted Synthesis of Benzoxazole Derivatives

Starting MaterialsCatalystSolventKey AdvantagesReference
o-Aminocardanol, Aromatic AldehydesIndion 190 ResinGreener SolventMild conditions, reusable catalyst, good functional group tolerance researchgate.netias.ac.in

Mechanochemical Synthesis

Mechanochemical synthesis, often performed using a ball mill, is a solvent-free or low-solvent technique that has gained significant attention as a green chemistry approach. rsc.orgconsensus.app This method involves the use of mechanical force to induce chemical reactions, often leading to shorter reaction times, higher yields, and reduced waste compared to traditional solution-phase synthesis. rsc.org

The synthesis of benzoxazole derivatives has been successfully achieved through mechanochemical methods. oup.comrsc.org A convenient, solvent-free method for the synthesis of benzothiazole (B30560), benzimidazole, and benzoxazole derivatives has been developed using recyclable ZnO nanoparticles as a catalyst via a ball-milling strategy. rsc.orgrsc.org This process is highly efficient, even on a multi-gram scale, and allows for easy product isolation. rsc.org

Another example is the one-pot synthesis of 2-anilinobenzoxazoles under mechanochemical ball-milling and solvent-free conditions. oup.comoup.com This reaction proceeds from anilines, carbon disulfide, and 2-aminophenol, with the in-situ generation of isothiocyanates. oup.comoup.com The use of an inexpensive cyclodesulfurization reagent, short reaction times, and a simple work-up procedure are key advantages of this protocol. oup.comoup.com While the direct mechanochemical synthesis of Furo[2,3-f] researchgate.netrsc.orgbenzoxazole is not explicitly detailed in the provided context, the successful application of this technique for the synthesis of the core benzoxazole ring and its derivatives highlights its potential for constructing more complex fused systems.

Table 3: Mechanochemical Synthesis of Benzoxazole Derivatives

Starting MaterialsCatalyst/ReagentConditionsProductKey AdvantagesReference
o-Aminophenol, AldehydesRecyclable ZnO-NPsSolvent-free, Ball-millingBenzoxazole derivativesEnvironmentally friendly, efficient, easy product isolation rsc.orgrsc.org
Anilines, CS₂, 2-AminophenolFeCl₃ (cyclodesulfurization reagent)Solvent-free, Ball-milling2-AnilinobenzoxazolesOne-pot, short reaction time, simple work-up oup.comoup.com

Deep Eutectic Solvent-Mediated Reactions

Deep eutectic solvents (DESs) have emerged as a new class of green and sustainable solvents and catalysts for organic synthesis. rsc.orgscispace.com DESs are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a significantly lower melting point than the individual components. mdpi.com They are attractive alternatives to conventional organic solvents due to their low cost, low toxicity, biodegradability, and often simple preparation. rsc.orgmdpi.com

DESs have been effectively utilized in the synthesis of benzoxazole derivatives. A novel and efficient methodology for the arylation of benzoxazoles with aromatic aldehydes has been developed using a deep eutectic solvent as a catalyst under solvent-free conditions. rsc.orgrsc.org This reaction proceeds smoothly with a wide range of substrates, affording the desired products in high yields within short reaction times. rsc.org The DES can be easily recovered and reused without a significant loss of catalytic activity. rsc.org

In a specific example, a DES formed from ethylene (B1197577) glycol and zinc chloride was found to be an effective catalyst for the C2-arylation of benzoxazoles with aromatic aldehydes. scispace.com This method is notable for its use of an inexpensive, air- and water-stable, and recyclable catalyst, replacing the need for more costly palladium catalysts. rsc.orgrsc.org Furthermore, the combination of DES catalysis with microwave irradiation has been shown to be a highly efficient approach for benzoxazole synthesis. mdpi.com A DES composed of choline chloride and oxalic acid has been used as a catalyst for the cyclization of 2-aminophenols and benzaldehydes under solvent-free microwave conditions, leading to good to excellent yields of 2-arylbenzoxazoles. mdpi.com

Table 4: Deep Eutectic Solvent-Mediated Synthesis of Benzoxazoles

Reaction TypeDES CatalystStarting MaterialsKey AdvantagesReference
C2-Arylation[ZnCl₂][ethylene glycol]Benzoxazoles, Aromatic AldehydesInexpensive, air- and water-stable, recyclable, solvent-free rsc.orgscispace.com
Cyclization[CholineCl][oxalic acid]2-Aminophenols, BenzaldehydesGreen catalyst, solvent-free, microwave-assisted, high yields mdpi.com

Precursor-Based Synthetic Routes

Traditional synthetic strategies for benzoxazoles often rely on the cyclization of appropriately substituted precursors. These methods remain fundamental to the construction of the benzoxazole core and its fused analogues.

Derivatization of o-Aminophenols

The most common and versatile precursors for the synthesis of benzoxazoles are o-aminophenols. ijpbs.comnih.gov The reaction of o-aminophenols with a variety of electrophilic partners leads to the formation of the benzoxazole ring through a cyclization-condensation sequence.

A widely used method involves the condensation of o-aminophenols with carboxylic acids or their derivatives. ijpbs.com For instance, heating o-aminophenol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) is a classic method for preparing 2-substituted benzoxazoles. researchgate.net Similarly, acyl chlorides can be reacted with o-aminophenols to yield the corresponding benzoxazole derivatives. organic-chemistry.org

Aldehydes are also common reaction partners for o-aminophenols. The initial condensation forms a Schiff base intermediate, which then undergoes oxidative cyclization to afford the benzoxazole. ijpbs.com Various oxidizing agents, such as potassium permanganate/acetic acid system, have been employed for this purpose. ijpbs.com Catalytic systems, including those based on copper, palladium, and ruthenium, have also been developed to facilitate the synthesis of benzoxazoles from o-aminophenols and aldehydes or alcohols. ijpbs.com

Furthermore, the reaction of o-aminophenols with isocyanides in the presence of a palladium catalyst can yield 2-aminobenzoxazoles. ijpbs.com Another approach involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent in the presence of a Lewis acid for the synthesis of 2-aminobenzoxazoles from o-aminophenols. nih.gov

Utilization of Furan (B31954) Precursors

The synthesis of furo-fused benzoxazoles, such as Furo[2,3-f] researchgate.netrsc.orgbenzoxazole, necessarily involves the use of furan-containing starting materials or the formation of the furan ring during the synthetic sequence.

One approach could involve starting with a pre-formed furan ring and building the benzoxazole moiety onto it. For example, a suitably functionalized furan derivative could be elaborated to introduce an amino and a hydroxyl group in the correct positions for subsequent cyclization to form the benzoxazole ring.

Alternatively, a benzoxazole precursor can be modified to construct the fused furan ring. For instance, a benzoxazole derivative with appropriate functional groups could undergo an intramolecular cyclization to form the furan ring. While specific literature on the direct synthesis of Furo[2,3-f] researchgate.netrsc.orgbenzoxazole is not abundant in the provided search results, the synthesis of related furo-fused heterocycles provides insights into potential synthetic strategies. For example, the synthesis of furo[3,4-b]quinoline derivatives has been achieved through a three-component reaction of an aldehyde, an enamineone, and tetronic acid. tandfonline.com This suggests that multicomponent reactions could be a viable strategy for constructing furo-fused benzoxazoles.

The synthesis of dihydro furonaphth researchgate.netrsc.orgoxazine (B8389632) derivatives through a Mannich-type condensation of a hydroxynaphthofuran derivative, a primary amine, and formaldehyde (B43269) demonstrates a method for constructing an oxazine ring fused to a furan system. nih.gov A similar strategy could potentially be adapted for the synthesis of furo-fused benzoxazoles. The synthesis of benzofuran (B130515) derivatives often involves reactions such as the Larock-type coupling between o-iodophenols and alkynes, which could be a potential route to explore for building the furan part of the target molecule. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (Methodological application, not specific data)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds like Furo[2,3-f] nih.govesisresearch.orgbenzoxazole (B165842) in solution. One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum of a Furo[2,3-f] nih.govesisresearch.orgbenzoxazole derivative, the chemical shifts of the protons indicate their electronic environment (e.g., aromatic vs. aliphatic), the integration of signals reveals the relative number of protons, and the coupling patterns (multiplicity) provide information about adjacent, non-equivalent protons. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic). For complex heterocyclic systems, substituent parameters can be calculated to understand the effect of the heterocyclic ring on the chemical shifts of attached aryl groups. clockss.org

For complex derivatives or for unambiguous assignment where 1D spectra are insufficient, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt These techniques correlate signals from different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. It is essential for identifying adjacent protons and tracing out spin systems within the molecule, such as the protons on the furan (B31954) and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbon atom they are attached to (¹J-coupling). This allows for the direct assignment of carbon signals based on the known assignment of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques identify protons that are close to each other in space, rather than through bonds. They are invaluable for determining stereochemistry and conformation, particularly for derivatives with bulky substituents that may restrict rotation.

Table 1: Application of 2D NMR Techniques for Furo[2,3-f] nih.govesisresearch.orgbenzoxazole Characterization

Technique Information Provided Methodological Application
COSY ¹H-¹H scalar coupling Identifies neighboring protons on the aromatic and furan rings.
HSQC/HMQC Direct ¹H-¹³C correlation Assigns carbon signals based on their attached, pre-assigned protons.
HMBC Long-range ¹H-¹³C correlation Establishes the connectivity of the fused ring system and the position of substituents. ipb.pt
NOESY/ROESY ¹H-¹H spatial proximity Determines the relative stereochemistry and preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Functional Group Analysis (Methodological application)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The technique is based on the principle that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. vscht.cz For a Furo[2,3-f] nih.govesisresearch.orgbenzoxazole derivative, the IR spectrum would provide clear evidence for the core structure and any appended functional groups.

The key absorptions for the parent Furo[2,3-f] nih.govesisresearch.orgbenzoxazole ring system would include:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹, characteristic of C-H bonds where the carbon is sp² hybridized. vscht.cz

Aromatic C=C Stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region, confirming the presence of the fused aromatic rings. pressbooks.pub

C=N Stretching: A strong absorption typically in the 1680-1630 cm⁻¹ range, characteristic of the imine bond within the oxazole (B20620) ring.

C-O-C Stretching: Strong, characteristic bands for both the furan ether linkage and the oxazole ether linkage, typically found in the 1300-1000 cm⁻¹ region. esisresearch.orglibretexts.org The asymmetric C-O-C stretching vibration is usually found at a higher wavenumber than the symmetric stretch. esisresearch.org

This technique is particularly useful for monitoring reactions, as the appearance or disappearance of bands corresponding to specific functional groups (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone derivative, or a broad O-H stretch around 3300 cm⁻¹ for a hydroxyl substituent) can confirm a chemical transformation.

Table 2: Characteristic IR Absorption Ranges for the Furo[2,3-f] nih.govesisresearch.orgbenzoxazole Core

Functional Group Bond Type Characteristic Absorption Range (cm⁻¹)
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Ring C=C Stretch 1600 - 1450
Oxazole Ring C=N Stretch 1680 - 1630
Furan/Oxazole Rings C-O-C Stretch 1300 - 1000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (Methodological application)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide significant structural information based on its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. This accuracy allows for the unambiguous determination of the molecular formula, a critical first step in identifying an unknown compound.

Electron Impact (EI) ionization is a higher-energy technique that causes the molecular ion to fragment in a reproducible manner. The analysis of these fragment ions provides a "fingerprint" that can help elucidate the molecule's structure. The fragmentation of heterocyclic systems like Furo[2,3-f] nih.govesisresearch.orgbenzoxazole would likely proceed through characteristic pathways. clockss.org For instance, the fragmentation of related benzoxazoles often involves cleavage of the heterocyclic ring. nih.gov A plausible fragmentation pathway could involve initial cleavage of the furan or oxazole ring, followed by losses of small, stable neutral molecules like CO, HCN, or radicals. clockss.orgsapub.org Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and fragment it further, providing more detailed information about the connectivity of the molecule. mdpi.com

Table 3: Application of Mass Spectrometry in Furo[2,3-f] nih.govesisresearch.orgbenzoxazole Analysis

Technique Information Provided Methodological Application
HRMS (e.g., ESI-TOF) Exact molecular weight Determination of the elemental composition and molecular formula.
MS (e.g., EI) Molecular weight and fragmentation pattern Structural confirmation and elucidation through characteristic fragmentation pathways.
MS/MS Fragmentation of specific ions Detailed structural analysis by tracing the breakdown of parent ions into daughter ions. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, offering a definitive confirmation of the molecular connectivity and conformation. nih.govresearchgate.net

For derivatives of Furo[2,3-f] nih.govesisresearch.orgbenzoxazole that possess stereocenters, X-ray crystallography is the most reliable method for determining the absolute stereochemistry, provided a suitable single crystal can be grown. The analysis reveals the spatial arrangement of atoms, the planarity or puckering of the fused ring system, and the orientation of any substituents. nih.gov Furthermore, the resulting crystal structure provides valuable insights into intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack in the solid state. nih.govmdpi.com This information is crucial for understanding the material's physical properties.

Table 4: Information Obtained from X-ray Crystallography

Parameter Description
Connectivity Confirms the atomic connections, verifying the overall molecular structure.
Bond Lengths & Angles Provides precise measurements of all bond lengths and angles. mdpi.com
Conformation Defines the three-dimensional shape and orientation of the molecule in the crystal lattice.
Stereochemistry Unambiguously determines the absolute configuration of all chiral centers. mdpi.com
Intermolecular Interactions Reveals details of crystal packing, including hydrogen bonds and π-stacking. researchgate.net

Computational and Theoretical Investigations of Furo 2,3 F 1 2 Benzoxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the molecular properties of heterocyclic compounds. pku.edu.cnnih.gov DFT methods are chosen for their balance of accuracy and computational efficiency, making them suitable for studying the equilibrium geometries, electronic characteristics, and spectroscopic profiles of molecules. nih.govdergipark.org.tr For benzoxazole (B165842) derivatives and related structures, calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to optimize molecular structures and predict various properties. dergipark.org.trrjptonline.org

The electronic properties of a molecule are primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.trals-journal.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. rjptonline.orgresearchgate.net

A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of charge transfer within the molecule, which is often associated with enhanced bioactivity. researchgate.net DFT calculations are the primary method for determining the energies and spatial distributions of these orbitals. dergipark.org.trrjptonline.org While specific calculations for Furo[2,3-f] nih.govsmolecule.combenzoxazole are not detailed in the available literature, analysis of related benzoxazole structures shows that the HOMO and LUMO are typically distributed across the fused ring system.

Table 1: Key Electronic Properties Derived from HOMO and LUMO Energies

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates the chemical reactivity and stability of the molecule. A smaller gap often correlates with higher reactivity. researchgate.net
Ionization Potential (I) -EHOMOThe energy required to remove an electron from the molecule in its gaseous state. als-journal.com
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule in its gaseous state. als-journal.com
Electronegativity (χ) (I + A) / 2Measures the power of an atom or group to attract electrons towards itself. researchgate.net
Chemical Hardness (η) (I - A) / 2Represents the resistance of a molecule to change its electron configuration. researchgate.netscielo.br
Global Softness (S) 1 / (2η)The reciprocal of global hardness, indicating the molecule's capacity to accept electrons. researchgate.net
Electrophilicity Index (ω) μ2 / (2η) (where μ = -χ)Measures the propensity of a species to accept electrons; a descriptor of electrophilic character. researchgate.netscielo.br

DFT calculations are widely used to predict the thermodynamic properties of molecules, such as enthalpies of formation, heat capacity, and entropy, at different temperatures. rjptonline.orgmdpi.com These calculations provide insight into the stability of the compound. For instance, gas-phase enthalpies of formation for complex heterocyclic compounds can be calculated using isodesmic reactions, which helps ensure accuracy by balancing computational errors. mdpi.com

Furthermore, theoretical spectroscopic data can be generated to aid in the structural elucidation of newly synthesized compounds. Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), including maximum absorption wavelengths (λmax) and oscillator strengths. rjptonline.orgrsc.org Theoretical calculations of vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts are also performed. rjptonline.orgrsc.org These predicted spectra are often compared with experimental data to confirm the molecular structure. rjptonline.orgals-journal.com A good correlation between theoretical and experimental values validates the optimized geometry and the computational method used. researchgate.net

Table 2: Predictable Thermodynamic and Spectroscopic Properties via DFT

Property TypeSpecific ParameterComputational MethodSignificance
Thermodynamic Enthalpy of Formation (ΔHf)DFT (Isodesmic Reactions)Assesses the energetic stability of the molecule. mdpi.com
Heat Capacity (Cv)DFT Frequency CalculationDescribes the amount of heat required to raise the temperature of the substance. rjptonline.org
Entropy (S)DFT Frequency CalculationMeasures the degree of disorder or randomness in the system. rjptonline.org
Spectroscopic UV-Vis Absorption (λmax)TD-DFTPredicts electronic transitions and the color of the compound. rjptonline.orgrsc.org
Vibrational FrequenciesDFT Frequency CalculationCorrelates with experimental FT-IR and Raman spectra to identify functional groups and confirm structure. rsc.org
NMR Chemical ShiftsGIAO (Gauge-Independent Atomic Orbital)Predicts 1H and 13C NMR spectra to aid in structural assignment. rsc.org

Global reactivity descriptors derived from DFT calculations quantify the chemical behavior of a molecule. researchgate.netepstem.net These descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, are calculated from the HOMO and LUMO energies as outlined in Table 1. als-journal.com They are instrumental in predicting the reactive sites within a molecule. For example, the Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. rjptonline.orgals-journal.com These descriptors are valuable in structure-activity relationship (SAR) studies, helping to explain the biological activity of molecules. vietnamjournal.ru

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational changes and interaction dynamics of a molecule, which are crucial for understanding its biological function. rug.nl MD simulations are particularly valuable for investigating how a ligand, such as a Furo[2,3-f] nih.govsmolecule.combenzoxazole derivative, interacts with a biological target like a protein or enzyme. nih.govvietnamjournal.ru

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. imperial.ac.uk Both quantum chemical calculations and MD simulations can be used for this purpose. nih.gov Potential energy surface scans at the DFT level can map the energy changes associated with the rotation around specific bonds, revealing the most stable (lowest energy) conformations. nih.govethz.ch For complex molecules, MD simulations can explore the conformational landscape by simulating the molecule's movement in a solvent environment, providing insights into its flexibility and the relative stability of different conformers over time. nih.gov

In the context of drug design, MD simulations are essential for evaluating the stability of a ligand within the binding site of a target protein. nih.gov After an initial docking pose is predicted, an MD simulation is run to observe the dynamics of the ligand-protein complex. vietnamjournal.runih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to assess the stability of the complex. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site. rsc.org Furthermore, post-simulation analyses like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method can be used to calculate the binding free energy, providing a more quantitative estimate of the binding affinity between the ligand and its target. nih.govvietnamjournal.ru These simulations can reveal key amino acid residues involved in the interaction and help rationalize the biological activity of compounds. nih.govrsc.org

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Hirshfeld Surface Analysis

Further research and publication in the field of computational chemistry are required before a substantive report on these aspects of Furo[2,3-f] Current time information in Bangalore, IN.benzoxazole can be compiled.

Chemical Reactivity and Functionalization of the Furo 2,3 F 1 2 Benzoxazole Core

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise modification of a specific position on a molecule. For 6,5-fused heterocyclic systems like Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole (B165842), C-H bond activation has become a powerful tool for creating diverse organic frameworks. mdpi.com While the five-membered rings are often more reactive, strategies exist to target the six-membered benzene (B151609) ring. mdpi.comdntb.gov.ua

In analogous benzoxazole systems, palladium-catalyzed direct C-H arylation can be directed to the C7 position (the carbon adjacent to the oxygen-bearing carbon of the benzene ring). mdpi.com This selectivity is often achieved through the use of specific ligands and reaction conditions. mdpi.com Similarly, copper-catalyzed methods have been developed for the regioselective C-H functionalization and C-O bond formation in benzoxazoles, selectively producing 7-substituted derivatives. nih.gov Applying this logic to the Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole scaffold, functionalization would be anticipated at the C4 position.

The reactivity of the furan (B31954) moiety must also be considered. In related furo[2,3-b]pyridines, the heterocyclic framework's reactivity has been explored through C-H amination and borylation reactions. nih.gov The furan ring in these systems can undergo a ring-opening reaction under certain conditions, such as treatment with hydrazine, leading to new scaffolds. nih.gov

Table 1: Potential Regioselective Functionalization Reactions (by Analogy)

Reaction Type Target Position (Probable) Catalyst/Reagents (Example) Analogous System Citation
C-H Arylation C4 Pd(OAc)₂, Ligands (e.g., XPhos), Base Benzoxazole mdpi.com
C-H Alkenylation C4 Rh(III) catalysts 2-Aryl Benzoxazole researchgate.net
C-H Borylation Pyridine moiety Iridium catalysts Furo[2,3-b]pyridine nih.gov

Introduction of Diverse Substituents on the Core Scaffold

A variety of substituents can be introduced onto the Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole core to modulate its physicochemical and biological properties. Methodologies developed for benzoxazoles and other fused heterocycles serve as a guide for the derivatization of this specific scaffold.

Transition metal-catalyzed cross-coupling reactions are a primary method for installing aryl and other groups. researchgate.net For instance, rhodium-catalyzed ortho-alkenylation has been successfully applied to 2-aryl benzoxazoles. researchgate.net Furthermore, general methods for synthesizing 2-substituted benzoxazoles often involve the cyclization of precursors, which simultaneously installs a substituent at the C2 position. organic-chemistry.org These strategies can be adapted by starting with appropriately substituted 5-hydroxy-6-aminobenzofuran precursors to build the desired Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole derivatives.

Table 2: Examples of Substituents and Potential Synthetic Methods

Substituent General Method Reagents Position Analogous System Citation
Aryl Palladium-catalyzed C-H activation Aryl boronic acids, Pd(OAc)₂ C4 Benzoxazole mdpi.com
Alkenyl Rhodium-catalyzed C-H activation Alkenes, Rh(III) catalyst C4 2-Aryl Benzoxazole researchgate.net
Amino Nucleophilic substitution/amination Amines, Oxidant (e.g., TEMPO⁺BF₄⁻) C2 Benzoxazole nih.gov

Synthesis of Hybrid and Conjugated Systems

Molecular hybridization, which combines the Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole scaffold with other bioactive heterocyclic moieties, is a key strategy for developing novel compounds. researchgate.net This approach can lead to hybrid molecules with enhanced or entirely new properties.

The 1,2,3-triazole ring is a popular component in medicinal chemistry due to its stability, ease of synthesis, and ability to engage in hydrogen bonding. researchgate.net Hybrid molecules linking benzoxazoles and 1,2,3-triazoles have been synthesized and evaluated for various biological activities. researchgate.net A common and highly efficient method for their synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net

The synthesis of a Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole-triazole hybrid would likely proceed via a functionalized furobenzoxazole precursor. For example, a Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole bearing a propargyl group (a terminal alkyne) could be reacted with an organic azide (B81097) in the presence of a copper(I) catalyst. Alternatively, an azido-functionalized furobenzoxazole could be reacted with a terminal alkyne. This versatile reaction allows for the connection of a wide variety of substituted triazole rings to the core scaffold.

Table 3: Synthetic Scheme for Furobenzoxazole-Triazole Hybrids

Precursor 1 Precursor 2 Reaction Type Catalyst Product Citation (Analogous)
Propargylated Furobenzoxazole Organic Azide (R-N₃) CuAAC Copper(I) salt, Sodium Ascorbate 1,4-Disubstituted Triazole Hybrid researchgate.net

Beyond simple hybridization, the Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole core can be used as a building block for more complex, polycyclic fused systems. The fusion of additional heterocyclic rings can significantly alter the molecule's shape, electronic properties, and biological activity.

Synthetic strategies often involve annulation reactions, where a new ring is formed onto an existing one. For example, methods used to synthesize furo[2,3-d]pyrimidines and furo[3,2-e] Current time information in Bangalore, IN.mdpi.comresearchgate.nettriazolo[1,5-c]pyrimidines could be adapted. nih.gov These syntheses often start from a functionalized furan, such as an aminofuran, which undergoes cyclization with appropriate reagents to build the new fused ring. nih.gov By analogy, an amino-substituted Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole could serve as a key intermediate for fusing pyrimidine (B1678525) or triazole rings onto the furan portion of the scaffold.

Similarly, annulation reactions can target the benzoxazole portion. Rhodium-catalyzed C-H bond annulation has been used to construct polycyclic frameworks from 2-aryl-1H-benzo[d]imidazoles, a related heterocycle. researchgate.net Such strategies could potentially be applied to create novel systems fused across the C6 and C7 positions of the Furo[2,3-f] Current time information in Bangalore, IN.nih.govbenzoxazole core.

Table 4: Examples of Fused Heterocyclic Systems

Fused Ring System General Synthetic Approach Starting Material Analogue Citation (Analogous)
Furo[2,3-f]benzoxazolo[x,y-d]pyrimidine Cyclocondensation Amino-furobenzoxazole nih.gov
Furo[2,3-f]benzoxazolo[x,y-e] Current time information in Bangalore, IN.mdpi.comresearchgate.nettriazole Aza-Wittig/Cyclization Amino-furobenzoxazole nih.gov

Exploration of Biological Activities and Molecular Mechanisms in Vitro Studies Focus

Enzyme Inhibition Studies

Furo[2,3-f] nano-ntp.comnih.govbenzoxazole (B165842) derivatives have been the subject of numerous studies to assess their inhibitory effects on a range of enzymes implicated in disease. The following subsections detail the in vitro findings related to their activity against DNA gyrase, PARP-1, DprE1, cyclooxygenase (COX), and cholesteryl ester transfer protein (CETP).

DNA Gyrase Inhibition

While direct studies on furo[2,3-f] nano-ntp.comnih.govbenzoxazole as a DNA gyrase inhibitor are not extensively documented, research into structurally related benzothiazole (B30560) compounds has provided insights into the potential of this class of heterocycles. For instance, a study on benzothiazole-based bacterial DNA gyrase and topoisomerase IV inhibitors demonstrated that these compounds can exhibit potent inhibitory activity. The research focused on improving the uptake of these inhibitors into Gram-negative bacteria by conjugating them with siderophore mimics. The most effective of these conjugates displayed significant inhibition of Escherichia coli DNA gyrase and topoisomerase IV nih.gov. Further research into N-phenylpyrrolamide inhibitors of bacterial DNA gyrase also showed potent activity, with the most effective compounds exhibiting low nanomolar IC50 values against Escherichia coli DNA gyrase rsc.org. These findings suggest that the broader benzoxazole and related heterocyclic scaffolds are promising for the development of novel DNA gyrase inhibitors.

PARP-1 Inhibition

Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a key strategy in cancer therapy. While specific data on the inhibitory activity of furo[2,3-f] nano-ntp.comnih.govbenzoxazole against PARP-1 is limited, the broader class of benzoxazole derivatives has been explored for this purpose. Research has shown that various heterocyclic scaffolds can be designed to effectively inhibit PARP-1. For example, a study on 2-propanoyl-3H-quinazolin-4-one scaffolds led to the identification of potent PARP-1 inhibitors researchgate.net. The development of PARP inhibitors has been a significant focus in oncology, with several compounds approved for clinical use. These inhibitors function by trapping PARP on DNA, leading to synthetic lethality in cancer cells with deficient DNA repair pathways researchgate.net. Further investigation is warranted to determine if the furo[2,3-f] nano-ntp.comnih.govbenzoxazole core can be adapted to create effective PARP-1 inhibitors.

DprE1 Enzyme Inhibition

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis, making it a critical target for the development of new anti-tuberculosis drugs sci-hub.st. A recent study focused on the design and synthesis of novel hybrids of 1,2,3-triazole and benzoxazole as DprE1 inhibitors nih.govnih.govbirmingham.ac.uk. This research identified several compounds with significant inhibitory activity against the DprE1 enzyme nih.govnih.govbirmingham.ac.uk. The in vitro DprE1 inhibition assay, which utilizes a fluorescence-based method, was employed to determine the half-maximal inhibitory concentration (IC50) of these compounds nih.gov. Two compounds, designated BOK-2 and BOK-3, which feature the benzoxazole scaffold, demonstrated potent inhibition with IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively nih.govnih.gov. These values are comparable to the standard DprE1 inhibitor, TCA-1, which had an IC50 of 3.0 ± 0.2 µM nih.gov.

CompoundDprE1 IC50 (µM) nih.gov
BOK-22.2 ± 0.1
BOK-33.0 ± 0.6
TCA-1 (Standard)3.0 ± 0.2

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) jocpr.com. Several studies have investigated the potential of benzoxazole derivatives as COX inhibitors. One study reported the synthesis of a series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates and evaluated their ability to inhibit the human cyclooxygenase-2 (COX-2) enzyme jocpr.comresearchgate.net. The IC50 values for these compounds were determined and compared to the standard drug, refecoxib researchgate.net. Two compounds, VIIc and VIIb, showed particularly good activity with high selectivity towards COX-2 inhibition, exhibiting IC50 values of 6.40 µM and 9.39 µM, respectively researchgate.net. Another study on novel benzoxazole derivatives also demonstrated moderate to good COX-2 inhibition activity, with one compound, Methyl-2-amino benzoxazole carboxylate Tosylate, showing an IC50 of 11.5 µg/ml, which was comparable to the standard, Celecoxib nano-ntp.com.

CompoundCOX-2 IC50 (µM) researchgate.net
VIIb9.39
VIIc6.40
Refecoxib (Standard)7.79

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) is a key protein in lipid metabolism, and its inhibition is a therapeutic strategy for managing cardiovascular diseases. Research into 2-arylbenzoxazoles has identified them as inhibitors of CETP nih.gov. A study focusing on the substitution of the benzoxazole moiety found that modifications at the 5- and 7-positions were beneficial for CETP inhibition nih.gov. The most potent compound identified in this series had an IC50 of 28 nM nih.gov. A broader study of 140 benzoxazole compounds used various chemometric techniques to understand the structural requirements for CETP inhibition, further highlighting the potential of this scaffold in developing new CETP inhibitors nih.gov.

Antimicrobial Activities (In Vitro)

Antibacterial Spectrum and Potency

Direct studies detailing the antibacterial spectrum and potency of Furo[2,3-f] nih.govresearchgate.netbenzoxazole are not available in the current body of scientific literature. However, research on other furo-benzoxazole isomers, such as dihydrofurobenzoxazolin-2(3H)-ones, has been conducted. For instance, a series of these derivatives were synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria. nih.gov

In these studies, certain derivatives showed significant activity. For example, 7,7-Dimethyl-7,8-dihydro-furo[2,3-g]benzoxazolin-2(3H)-one demonstrated notable potency. nih.gov Other compounds in the same series were found to be more effective against Gram-positive bacteria compared to Gram-negative strains. nih.gov The broader class of benzoxazoles has been more extensively studied, with various derivatives showing a wide spectrum of antibacterial action. Some benzoxazole compounds have been reported to be active against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) for specific derivatives being 25 and 50 µg/mL. nih.gov Conversely, Gram-negative bacteria often show higher resistance, requiring concentrations of 200 µg/mL for similar inhibition. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Benzoxazole Derivatives (General Class)

Below is a representative table of antibacterial activity for general benzoxazole derivatives to illustrate the typical potency of this class of compounds. No specific data for Furo[2,3-f] nih.govresearchgate.netbenzoxazole is available.

Compound ClassBacterial StrainMIC (µg/mL)
Benzoxazole Deriv.Staphylococcus aureus25 - 50
Benzoxazole Deriv.Escherichia coli>200
Benzoxazole Deriv.Pseudomonas aeruginosa>200

Antifungal Spectrum and Potency

Similar to the antibacterial data, specific antifungal studies on Furo[2,3-f] nih.govresearchgate.netbenzoxazole are absent from the literature. Research on related furo-benzoxazole isomers has shown some activity against fungal pathogens. Certain dihydrofurobenzoxazolin-2(3H)-one derivatives were tested against Candida albicans, with some showing significant activity while others were inactive. nih.gov

The general class of benzoxazole derivatives has demonstrated a broad range of antifungal activities. nih.gov Various studies have reported the efficacy of synthetic benzoxazoles against different fungal species, including Candida albicans, Candida krusei, and Aspergillus niger. nih.govnih.gov For some of these derivatives, the antifungal potency was found to be comparable to or even higher than commercially available antifungal drugs. nih.gov

Interactive Data Table: Antifungal Activity of Selected Benzoxazole Derivatives (General Class)

This table provides an overview of the antifungal potency observed in the broader benzoxazole class. No specific data for Furo[2,3-f] nih.govresearchgate.netbenzoxazole is available.

Compound ClassFungal StrainActivity
DihydrofurobenzoxazolinoneCandida albicansVaried (Active to Inactive) nih.gov
Benzoxazole DerivativesCandida albicansModerate to High nih.gov
Benzoxazole DerivativesAspergillus nigerModerate Activity researchgate.net

Mechanism of Antimicrobial Action (e.g., DNA Gyrase targeting)

The precise mechanism of antimicrobial action for Furo[2,3-f] nih.govresearchgate.netbenzoxazole has not been elucidated due to a lack of specific studies. However, for the wider benzoxazole and related heterocyclic scaffolds, one of the key proposed mechanisms of antibacterial action is the inhibition of DNA gyrase. researchgate.net DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents. mdpi.com

Studies on benzoxazole derivatives suggest that they can effectively inhibit DNA topoisomerases, and this inhibition is closely linked to their antibacterial effects. researchgate.net The absence of DNA gyrase in higher eukaryotes makes it a selective target for antibacterial therapy. researchgate.net While this provides a potential mechanism, it is important to note that without direct enzymatic assays or molecular docking studies on Furo[2,3-f] nih.govresearchgate.netbenzoxazole, its specific molecular targets remain unknown.

Antiviral Activities (In Vitro)

There is no available data from in vitro studies on the antiviral activities of Furo[2,3-f] nih.govresearchgate.netbenzoxazole. The broader benzoxazole scaffold is present in numerous molecules that have been investigated for antiviral properties. scispace.com For example, certain benzoxazole-containing compounds have been explored for activity against a range of viruses, including those with RNA and DNA genomes. nih.gov However, these findings are very general to the chemical class and cannot be directly attributed to the specific furo-fused isomer of interest. Without dedicated screening of Furo[2,3-f] nih.govresearchgate.netbenzoxazole against a panel of viruses, its potential in this therapeutic area remains unexplored.

Applications in Material Science and Chemical Technologies

Fluorescent Properties and Applications

There is no specific data available on the application of Furo[2,3-f]benzoxazole in the fabrication of Organic Light-Emitting Diodes.

Detailed research findings on the use of Furo[2,3-f]benzoxazole as fluorescent labels or probes are not currently published.

The application of Furo[2,3-f]benzoxazole in sensor technologies has not been specifically documented.

Immobilization on Material Surfaces

Methods and studies concerning the immobilization of Furo[2,3-f]benzoxazole onto material surfaces have not been found in the existing body of scientific literature.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

The synthesis of the core benzoxazole (B165842) structure is well-documented, often involving the condensation of 2-aminophenols with various reagents like carboxylic acids, aldehydes, or acyl chlorides. globalresearchonline.netmdpi.com However, the efficient construction of the fused furo[2,3-f] rsc.orgresearchgate.netbenzoxazole system requires more specialized and innovative approaches. Future research will likely focus on multi-step or one-pot reactions that can build the fused system with high regioselectivity and yield.

Key areas for exploration include:

Intramolecular Cyclization Strategies: Designing precursors that already contain the necessary benzoxazole and furan-forming fragments, which can then be cyclized in a final key step. This could involve reactions like oxidative cyclization or transition-metal-catalyzed C-H activation/functionalization.

Tandem or Domino Reactions: Developing multi-component reactions where a benzoxazole is formed in situ and subsequently undergoes a furan (B31954) annulation reaction. This approach improves atom economy and reduces the number of synthetic steps and purification processes.

Photochemical and Electrochemical Methods: Investigating light or electricity-driven reactions to forge the fused ring system under mild conditions, potentially offering unique reactivity and selectivity profiles not achievable through traditional thermal methods.

Flow Chemistry: Adapting and developing continuous flow processes, which have been shown to improve safety, yield, and scalability for other heterocyclic syntheses, could be a significant step towards the industrial viability of furo[2,3-f] rsc.orgresearchgate.netbenzoxazole derivatives. rsc.org

Advanced Computational and Machine Learning-Aided Design

Computational chemistry and machine learning (ML) are poised to revolutionize the design of novel Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole derivatives. These in silico tools can predict molecular properties, guide synthetic efforts, and identify promising candidates for specific applications before their synthesis, saving significant time and resources. bohrium.com

Future computational efforts should include:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and photophysical properties of the Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole core. nih.gov This can help in understanding structure-property relationships and designing molecules with tailored electronic and optical characteristics.

Molecular Docking and Dynamics: Screening virtual libraries of Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole derivatives against known biological targets. nih.govnih.gov Molecular dynamics simulations can further investigate the stability of ligand-receptor interactions, providing insights into potential mechanisms of action. nih.gov

Machine Learning Models: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models using ML algorithms. These models can be trained on existing data from related benzoxazole compounds to predict the biological activity or material properties of new, unsynthesized Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole analogues. bohrium.com

Table 1: Computational Approaches for Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole Research

Computational MethodApplication in Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole ResearchPotential Outcome
Density Functional Theory (DFT)Calculation of molecular orbitals, electronic transitions, and reaction mechanisms.Prediction of photophysical properties for material science; guidance for synthetic pathway development.
Molecular DockingVirtual screening against protein targets (e.g., kinases, enzymes).Identification of potential biological targets and lead compounds for drug discovery.
Molecular Dynamics (MD) SimulationAnalysis of the stability and conformational changes of ligand-protein complexes over time.Validation of docking results and understanding of binding thermodynamics.
Machine Learning (e.g., QSAR)Building predictive models for bioactivity and toxicity based on chemical structure.Rapid prioritization of synthetic candidates and design of focused compound libraries.

Exploration of Undiscovered Biological Targets (In Vitro)

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.govmdpi.comnih.gov The unique Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole framework could interact with biological targets in novel ways, offering opportunities to develop new therapeutic agents. A critical future direction is the broad in vitro screening of a diverse library of these compounds against various biological targets.

Potential targets for screening based on activities of related benzoxazoles include:

Anticancer Targets: Evaluation against a panel of human cancer cell lines, such as those for lung (A-549), breast (MCF-7), and colon (HCT-116) cancer, is a priority. nih.govnih.gov Follow-up studies could explore inhibition of specific targets like topoisomerases, kinases, or apoptosis-related proteins. nih.govnih.gov

Antimicrobial Targets: Screening against pathogenic bacteria and fungi, particularly drug-resistant strains. nih.gov Known targets for benzoxazoles like DNA gyrase and DprE1, an enzyme essential for Mycobacterium tuberculosis, could be primary points of investigation. nih.govnih.gov

Enzyme Inhibition: Assessing inhibitory activity against enzymes implicated in various diseases, such as monoamine oxidase (MAO) for neurological disorders or cyclooxygenase (COX) for inflammation. researchgate.net

Table 2: Potential Biological Targets for In Vitro Screening

Target ClassSpecific ExampleTherapeutic AreaReference Finding in Benzoxazoles
Bacterial EnzymesDNA GyraseAntibacterialBenzoxazole derivatives identified as inhibitors. nih.gov
Mycobacterial EnzymesDprE1AntituberculosisTriazole-benzoxazole hybrids show potent inhibition. nih.gov
Human EnzymesMonoamine Oxidase (MAO-A/B)Neurodegenerative DiseasesSubstituted benzoxazoles act as potent MAO inhibitors. researchgate.net
Cancer Cell LinesA-549 (Lung), HCT-116 (Colon)OncologyFuro-benzoxathiazine derivatives show high activity. nih.gov
Viral TargetsVaricella-zoster virus (VZV)AntiviralFuro-pyrimidine hybrids are active against VZV. nih.gov

Novel Material Science Applications

The rigid, planar, and electron-rich nature of fused heterocyclic systems often gives rise to valuable photophysical and electronic properties. researchgate.net Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole derivatives are promising candidates for the development of novel organic materials.

Future research in this area should focus on:

Organic Electronics: Synthesizing and evaluating derivatives as organic semiconductors for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The fused structure could facilitate π-π stacking and improve charge carrier mobility. nih.gov

Fluorescent Probes and Sensors: Investigating the fluorescence properties of the scaffold. frontiersin.orgnih.gov By introducing specific functional groups, derivatives could be designed as chemosensors for detecting metal ions or environmentally important anions.

Liquid Crystals: Exploring the potential of long-chain substituted Furo[2,3-f] rsc.orgresearchgate.netbenzoxazoles to exhibit liquid crystalline phases. Benzoxazole-terminated molecules have been shown to form liquid crystals with high birefringence, which is useful for display technologies. mdpi.com

Sustainable Synthesis and Environmental Considerations

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize environmental impact. rsc.org Future development of synthetic routes for Furo[2,3-f] rsc.orgresearchgate.netbenzoxazole must incorporate sustainability from the outset.

Key strategies for sustainable synthesis include:

Green Solvents and Catalysts: Replacing hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents. mdpi.com Employing reusable, heterogeneous catalysts, such as metal-organic frameworks or functionalized nanoparticles, can reduce waste and improve process efficiency. rsc.orgresearchgate.net

Energy-Efficient Methods: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. mdpi.comijpsonline.com

Atom Economy: Designing synthetic pathways, such as multi-component or tandem reactions, that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. rsc.org

Life Cycle Assessment (LCA): Performing comprehensive LCAs to evaluate the environmental footprint of different synthetic routes, from raw material extraction to final product disposal, ensuring the chosen method is truly sustainable. rsc.org

Q & A

Q. What are the established synthetic routes for Furo[2,3-f][1,3]benzoxazole, and how can reaction yields be optimized?

this compound derivatives are synthesized via rearrangement reactions such as Claisen or aza-Claisen rearrangements. For example, thermal or acid-catalyzed Claisen rearrangements of substituted propargyl ethers yield fused benzoxazole systems with moderate to high efficiency (60–85% yields) . Optimization involves solvent selection (polar aprotic solvents like DMF enhance reactivity), temperature control (80–120°C), and catalyst screening (e.g., Lewis acids like BF₃·Et₂O). Reaction progress should be monitored via TLC or HPLC, and purification achieved through column chromatography or recrystallization .

Q. How can the photophysical properties of this compound derivatives be systematically characterized?

Key methods include:

  • Absorption/Emission Spectroscopy : Measure UV-Vis absorption maxima (typically 290–350 nm) and emission bands (350–475 nm) in solvents of varying polarity (e.g., hexane vs. methanol) to assess solvatochromism .
  • Fluorescence Quantum Yield (Φ) : Determine using a calibrated integrating sphere or reference standards (e.g., quinine sulfate). Reported Φ values for benzoxazole derivatives range from 0.4 to 0.9 .
  • Time-Resolved Fluorescence : Use time-correlated single-photon counting (TCSPC) to measure excited-state lifetimes (τ), which correlate with radiative/non-radiative decay pathways .

Q. What analytical techniques are critical for verifying the structural integrity of this compound compounds?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., coupling constants for fused rings).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., π-π stacking in solid-state structures) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict:

  • HOMO-LUMO gaps (3.5–4.5 eV), correlating with experimental absorption spectra.
  • Charge distribution in the excited state, guiding design of derivatives with red-shifted emission.
  • Transition state geometries for rearrangement reactions, aiding mechanistic studies . Software tools like Gaussian or ORCA are recommended, with solvent effects modeled via PCM .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Assay Conditions : Varying pH, serum proteins, or cell lines (e.g., HeLa vs. HEK293).
  • Purity : Impurities >0.1% (e.g., unreacted intermediates) can skew results. Validate purity via HPLC with dual-wavelength detection (e.g., 254 nm and 320 nm) .
  • Metabolic Stability : Use liver microsome assays to assess degradation rates, which influence in vivo vs. in vitro outcomes .

Q. How can this compound be functionalized for targeted applications in optoelectronics or biosensing?

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or trifluoromethyl (-CF₃) groups to lower LUMO energy, enhancing electron transport in OLEDs .
  • Bioconjugation : Attach carboxyl (-COOH) or amino (-NH₂) moieties for covalent linkage to antibodies or nanoparticles. Use EDC/NHS coupling in PBS buffer (pH 7.4) .
  • Solid-State Tuning : Co-crystallize with aromatic donors (e.g., pyrene) to engineer charge-transfer complexes for NIR emission .

Methodological Guidelines

Q. What experimental design principles ensure reproducibility in synthesizing this compound derivatives?

Apply the PICO framework :

  • Population : Define substrate scope (e.g., substituted benzaldehydes).
  • Intervention : Standardize reaction parameters (molar ratios, catalyst loading).
  • Comparison : Include controls (e.g., catalyst-free reactions).
  • Outcome : Quantify yields, purity, and photophysical metrics . Document all steps per ICMJE guidelines, including reagent batch numbers and equipment calibration data .

Q. How can researchers navigate contradictory spectral data in literature for similar benzoxazole compounds?

  • Cross-Validate Techniques : Compare NMR chemical shifts with computed values (e.g., using ChemDraw or ACD/Labs).
  • Reproduce Key Studies : Replicate synthesis and characterization of benchmark compounds (e.g., benzoxazole-5-yl-alanine derivatives) .
  • Consult Reference Standards : Use certified materials (e.g., USP-grade midazolam derivatives) to calibrate instruments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.